
4-((2-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-((2-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid" is a complex molecule that may be related to the field of organic chemistry and medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of intermediates. In the context of the provided data, one of the papers discusses the identification of 4-methylthio-2-oxobutanoate, a putative intermediate in the biosynthesis of ethylene from methionine, which was identified in culture fluids of various bacteria and fungi . Although this intermediate is not the same as the compound , the methods described for its identification, such as thin-layer chromatography (t.l.c.), nuclear magnetic resonance (n.m.r.), and mass spectroscopy, are relevant for the synthesis analysis of complex organic molecules.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior. The second paper provides information on the crystal structures of related compounds, which can shed light on the conformational aspects that might be relevant to the compound . For instance, the paper discusses the photochemical inertness of certain compounds due to their conformation, which is determined by analyzing geometrical parameters and the possibilities of Yang photocyclization . These insights are valuable for analyzing the molecular structure of "4-((2-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid," as they highlight the importance of conformation in chemical reactivity.
Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the reactivity and interaction of different functional groups within a molecule. Although the papers do not directly address the chemical reactions of the compound , they do provide a background on the reactivity of similar compounds. For example, the photochemical assay developed for 4-methylthio-2-oxobutanoate and the discussion of photochemical inertness due to conformation in the second paper can be extrapolated to hypothesize about the potential reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. The papers provided do not directly discuss the physical and chemical properties of "4-((2-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid," but they do offer methods for analyzing such properties in related compounds. For instance, the crystallographic data provided in the second paper can be used to infer certain physical properties, such as the compound's stability in solid form and its potential interactions in the crystalline state .
科学的研究の応用
Synthesis and Chemical Properties
Chlorotrimethylsilane-Mediated Friedländer Synthesis : This compound, related to 4-oxobutanoic acid derivatives, can be synthesized through the Friedländer synthesis involving condensation with 2-aminoacetophenone and 2-aminobenzophenone, leading to products like ethyl 2-chloromethyl-3-quinoline carboxylates (Degtyarenko, Tolmachev, Volovenko, & Tverdokhlebov, 2007).
Molecular Docking and Vibrational Studies : A comparative study of similar butanoic acid derivatives, like 4-[(2,6-dichlorophenyl)amino]2-methylidene 4-oxobutanoic acid, highlighted their potential as nonlinear optical materials through molecular docking, vibrational, structural, electronic, and optical studies (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Supramolecular Studies of Derivatives : Supramolecular studies on chloramphenicol derivatives, closely related to 4-oxobutanoic acids, demonstrate significant homomeric synthons through conventional and non-conventional hydrogen bonds, vital for understanding molecular interactions (Fernandes et al., 2017).
Optical and Electronic Properties
Structural and Optical Properties : Studies on 4H-pyrano [3,2-c] quinoline derivatives, structurally similar to the compound of interest, reveal insights into their polycrystalline nature, optical properties, and potential applications in materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Electrical Conductivity and Dielectric Properties : Investigations into the AC electrical conductivity and dielectrical properties of similar quinoline derivatives inform on the potential electronic applications of such compounds (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Biological Applications
Antimicrobial Activities : Synthesis of compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which share structural similarities, demonstrates their potential as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
PET Imaging in Parkinson's Disease : Derivatives of similar structures are being synthesized for potential use in PET imaging for the detection of enzymes related to Parkinson's disease, highlighting the medical imaging applications of these compounds (Wang, Gao, Xu, & Zheng, 2017).
Corrosion Inhibition : α-Aminophosphonates structurally related to the compound of interest show promising results as corrosion inhibitors for mild steel, indicating potential industrial applications (Gupta et al., 2017).
特性
IUPAC Name |
4-(2-chloroanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-27-17-9-5-4-8-15(17)21-10-11-22-16(19(25)26)12-18(24)23-14-7-3-2-6-13(14)20/h2-9,16,21-22H,10-12H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUWESDOXHRDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

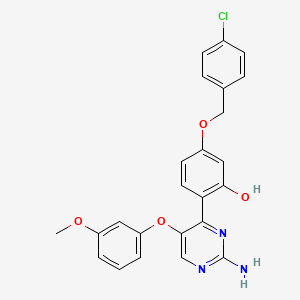
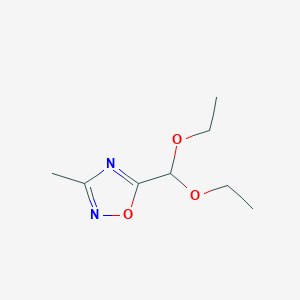
![Ethyl 5-amino-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazole-4-carboxylate](/img/structure/B3009834.png)
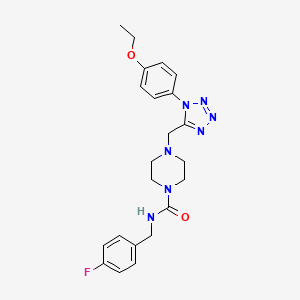
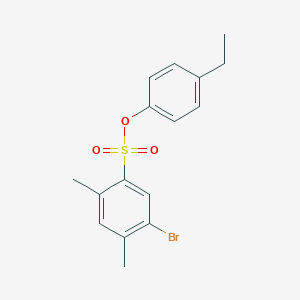
![1-[3-(1,3-Benzodioxol-5-yl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B3009840.png)
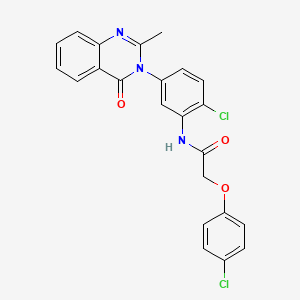

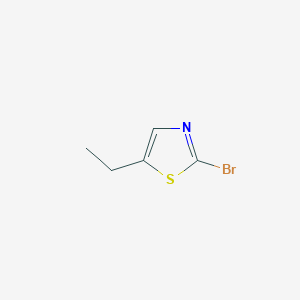
![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)
![(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3009848.png)
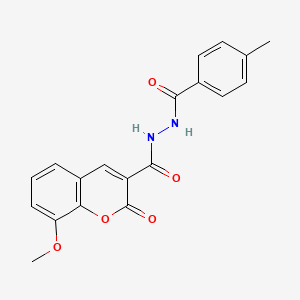
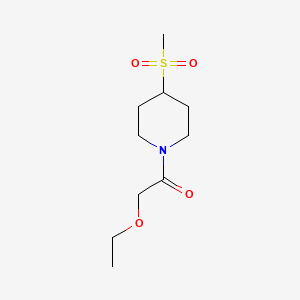
![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B3009855.png)